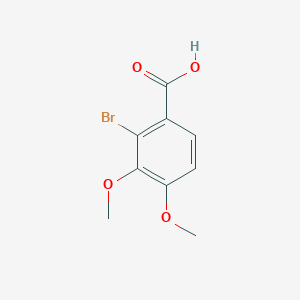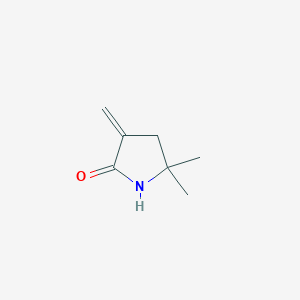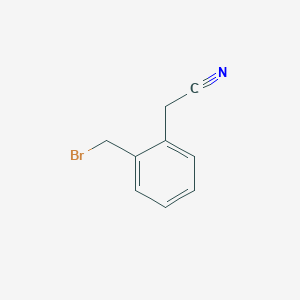
2-(5-Bromo-3-fluoropyridin-2-YL)acetonitrile
Vue d'ensemble
Description
2-(5-Bromo-3-fluoropyridin-2-YL)acetonitrile is a useful research compound. Its molecular formula is C7H4BrFN2 and its molecular weight is 215.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Antitumor Agents
- 5-Fluorouracil derivatives, including antitumor agents like 5-fluoro-2′-deoxyuridine (FUDR), can be synthesized from compounds related to 2-(5-Bromo-3-fluoropyridin-2-yl)acetonitrile. This process involves multiple steps, including reactions with propionyl bromide in acetonitrile, and has been shown to yield FUDR effectively (Ozaki, Katakami, & Saneyoshi, 1977).
Preparation of Nucleoside Analogs
- The compound can be used in creating various nucleoside analogs, which have applications in inhibiting viruses like AIDS and hepatitis B. The process involves treating ribonucleosides with acetonitrile-based reactants and has shown effectiveness in producing these potent antiviral agents (Robins et al., 1995).
Fluorescence Probes for Sensing Metal Ions
- Fluorescent probes based on vinylpyrrole end-capped bipyridine, involving reactions in acetonitrile, have been developed for the visual sensing of metal ions like Zn2+. This application is particularly suited for the imaging of biological specimens (Ajayaghosh, Carol, & Sreejith, 2005).
Synthesis of Fluoropyridines and Pyridones
- 5-Bromo-2-fluoro-3-pyridylboronic acid, a related compound, has been synthesized and further reacted to produce 3,5-disubstituted 2-fluoropyridines and 2-pyridones. These compounds have applications in various chemical synthesis processes (Sutherland & Gallagher, 2003).
Development of Plant Growth Regulators
- Derivatives of fluoropyridines, synthesized using acetonitrile in microwave-assisted reactions, have shown promising activity as plant growth regulators. These compounds could have significant applications in agriculture (Liu Chang-chun, 2012).
Synthesis of Antimicrobial Agents
- Novel compounds containing 2-fluoropyridin-3-yl)quinazolin-2-yl elements, synthesized from bromo-fluorobenzaldehyde, have demonstrated potent antimicrobial activity. This highlights the potential of these compounds in developing new antimicrobial drugs (Babu, Srinivasulu, & Kotakadi, 2015).
Safety and Hazards
Mécanisme D'action
Pharmacokinetics
Some predicted properties include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound is predicted to inhibit CYP1A2, an enzyme involved in drug metabolism . These properties could impact the bioavailability of the compound, but further studies are needed to confirm these predictions.
Result of Action
The molecular and cellular effects of 2-(5-Bromo-3-fluoropyridin-2-YL)acetonitrile’s action are currently unknown . Future research will hopefully shed light on these effects and contribute to our understanding of this compound’s potential therapeutic applications.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is stable under normal temperatures and in an inert atmosphere . .
Analyse Biochimique
Biochemical Properties
2-(5-Bromo-3-fluoropyridin-2-YL)acetonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular functions. For instance, it has been identified as a CYP1A2 inhibitor . This interaction can lead to changes in the metabolism of other compounds processed by this enzyme.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to permeate the blood-brain barrier, indicating its potential impact on neuronal cells . Additionally, its high gastrointestinal absorption suggests significant effects on intestinal cells and related metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits the activity of CYP1A2, which is involved in the metabolism of various drugs and endogenous compounds . This inhibition can lead to altered levels of these substances in the body, affecting overall cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under inert atmosphere and room temperature conditions . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. These studies indicate that prolonged exposure can lead to significant changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Studies have shown that high doses can cause significant changes in liver enzyme levels, indicating potential hepatotoxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as CYP1A2, affecting the metabolism of other compounds . This interaction can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by its high gastrointestinal absorption and ability to permeate the blood-brain barrier . These properties suggest that the compound can accumulate in various tissues, potentially leading to localized effects.
Propriétés
IUPAC Name |
2-(5-bromo-3-fluoropyridin-2-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-5-3-6(9)7(1-2-10)11-4-5/h3-4H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJBIRWYBFXNFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)CC#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001277622 | |
| Record name | 5-Bromo-3-fluoro-2-pyridineacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001277622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
831203-14-6 | |
| Record name | 5-Bromo-3-fluoro-2-pyridineacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=831203-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3-fluoro-2-pyridineacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001277622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[4-(Dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B3033031.png)
![2-{[(3-Chlorophenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B3033032.png)






